Cas no 2228159-46-2 (methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate)

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate

- EN300-1732121

- 2228159-46-2

-

- インチ: 1S/C8H11NO2S/c1-9-6(5-12)3-4-7(9)8(10)11-2/h3-4,12H,5H2,1-2H3

- InChIKey: CJLZZCNCQJKEEF-UHFFFAOYSA-N

- ほほえんだ: SCC1=CC=C(C(=O)OC)N1C

計算された属性

- せいみつぶんしりょう: 185.05104977g/mol

- どういたいしつりょう: 185.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732121-5.0g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 5g |

$4890.0 | 2023-06-04 | ||

| Enamine | EN300-1732121-2.5g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-10g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 10g |

$7250.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-5g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 5g |

$4890.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-0.5g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-0.1g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-1g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 1g |

$1686.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-0.05g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1732121-1.0g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 1g |

$1686.0 | 2023-06-04 | ||

| Enamine | EN300-1732121-10.0g |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate |

2228159-46-2 | 10g |

$7250.0 | 2023-06-04 |

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylateに関する追加情報

Methyl 1-Methyl-5-(Sulfanylmethyl)-1H-Pyrrole-2-Carboxylate: A Comprehensive Overview

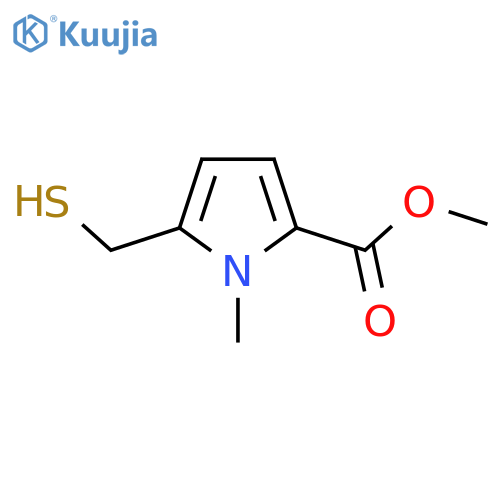

Methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate, also known by its CAS number 2228159-46-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are widely studied for their potential applications in drug discovery and agrochemicals. The structure of this compound is characterized by a pyrrole ring substituted with a methyl group at position 1, a sulfanylmethyl group at position 5, and a methyl ester group at position 2. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate involves a series of carefully designed organic reactions. Researchers have explored various methodologies to construct the pyrrole ring and introduce the desired substituents. For instance, one common approach involves the use of the Knorr pyrrole synthesis, which employs β-keto esters and ammonia or its derivatives to form the pyrrole skeleton. Subsequent functionalization steps, such as alkylation or thiolation, are then employed to introduce the methyl and sulfanylmethyl groups. The optimization of these reaction conditions has been a focal point in recent studies, with efforts directed toward improving yield, selectivity, and scalability.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate. Density functional theory (DFT) calculations have been utilized to study the molecular orbitals and reactivity patterns of this compound. These studies have revealed that the sulfanylmethyl group plays a critical role in modulating the electronic properties of the molecule, making it a promising candidate for various applications. For example, the sulfur atom in the sulfanylmethyl group can act as a nucleophile or participate in hydrogen bonding, which enhances its interactions with biological targets.

In terms of biological activity, methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate has shown potential as an antimicrobial agent. Several studies have demonstrated its ability to inhibit the growth of pathogenic bacteria and fungi. The mechanism of action appears to involve interference with cellular membrane integrity or enzymatic pathways critical for microbial survival. Furthermore, this compound has exhibited moderate cytotoxicity against cancer cell lines, suggesting its potential as an antitumor agent. However, further research is required to fully understand its pharmacokinetics and toxicity profile.

The application of methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate extends beyond medicine. In agrochemistry, this compound has been investigated as a plant growth regulator and pest control agent. Its ability to modulate plant hormone signaling pathways makes it a valuable tool in enhancing crop resilience against environmental stressors such as drought and salinity. Additionally, recent studies have explored its use as a precursor for synthesizing more complex molecules with enhanced bioactivity.

From an environmental perspective, the degradation pathways and ecotoxicological effects of methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate are important considerations. Research has shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, concerns remain regarding its persistence in aquatic environments and potential bioaccumulation in organisms. Regulatory agencies are increasingly requiring comprehensive environmental impact assessments for such compounds to ensure their safe use.

In conclusion, methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate (CAS No: 2228159-46-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with intriguing properties that make it a valuable subject for further research. As scientific understanding continues to evolve, this compound holds promise for advancing drug development, agrochemical innovation, and sustainable environmental practices.

2228159-46-2 (methyl 1-methyl-5-(sulfanylmethyl)-1H-pyrrole-2-carboxylate) 関連製品

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)

- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

- 57136-15-9(Isoxazole, 5-nitro-3-phenyl-)

- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)

- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)

- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)